1-Butoxy-4-ethynylbenzene

CAS No.: 79887-15-3

Cat. No.: VC2000933

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79887-15-3 |

|---|---|

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 1-butoxy-4-ethynylbenzene |

| Standard InChI | InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3 |

| Standard InChI Key | JMLXBCSKFMMFGF-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C#C |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C#C |

Introduction

Chemical Identity and Basic Properties

1-Butoxy-4-ethynylbenzene (CAS No. 79887-15-3) is classified as an aromatic ether containing both a butoxy group and an ethynyl functionality attached to a benzene ring . It is also known by several synonyms including benzene, 1-butoxy-4-ethynyl, 4-n-butoxyphenylacetylene, 4-butoxyphenylacetylene, 1-ethynyl-4-butoxybenzene, and 1-butoxy-4-ethynyl-benzene . The compound belongs to a class of versatile intermediates used in organic synthesis and materials chemistry.

Table 1: Physical and Chemical Properties of 1-Butoxy-4-ethynylbenzene

| Property | Value |

|---|---|

| CAS Number | 79887-15-3 |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Density | 0.97 g/cm³ |

| Boiling Point | 252.9°C at 760 mmHg |

| Flash Point | 100.5°C |

| Exact Mass | 174.10400 |

| IUPAC Name | 1-butoxy-4-ethynylbenzene |

| SMILES | CCCCOC1=CC=C(C=C1)C#C |

| Standard InChI | InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3 |

| InChIKey | JMLXBCSKFMMFGF-UHFFFAOYSA-N |

Molecular Structure

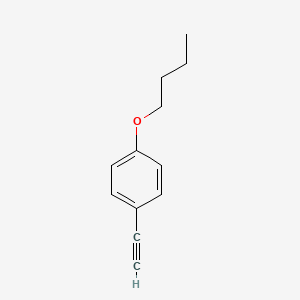

The compound features a benzene ring with two key functional groups: a butoxy group (O-C₄H₉) and an ethynyl group (C≡CH). This structural arrangement provides the molecule with distinct chemical properties and reactivity patterns. The ethynyl terminal alkyne group is particularly significant as it enables participation in various coupling reactions, while the butoxy group contributes to the compound's solubility properties and electronic characteristics.

Synthesis Methods

Several synthetic routes can be employed to produce 1-Butoxy-4-ethynylbenzene:

Sonogashira Coupling Route

The Sonogashira coupling reaction represents one of the most effective methods for synthesizing this compound. This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .

A typical synthetic pathway involves:

-

Starting with 4-iodophenol

-

Etherification with 1-bromohexane in the presence of a base (e.g., potassium carbonate)

-

Introduction of the ethynyl group via Sonogashira coupling with a suitable alkyne source

The general reaction conditions include:

-

Palladium catalyst (commonly bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide as co-catalyst

-

Amine base (typically triethylamine)

Chemical Reactivity and Reactions

The reactivity of 1-Butoxy-4-ethynylbenzene is primarily governed by its ethynyl group, which makes it a versatile intermediate for various transformations:

Carbon-Carbon Bond Formation

The terminal alkyne functionality enables participation in numerous coupling reactions:

-

Sonogashira coupling with aryl or vinyl halides to form diarylacetylenes

-

Glaser-Hay coupling to form diynes

Complexation Reactions

The π-electrons of the alkyne group can coordinate with transition metals, forming organometallic complexes with potential applications in catalysis and materials science.

Research Applications

1-Butoxy-4-ethynylbenzene serves as a valuable building block in multiple research domains:

Organic Synthesis

The compound functions as an important intermediate in the synthesis of complex molecules with aromatic and alkyne functionalities. Its ethynyl group enables the construction of extended molecular architectures through sequential coupling reactions.

Materials Science

Research suggests applications in the development of functional materials including:

-

Liquid crystals with high birefringence properties

-

Conjugated polymers for electronics

-

Molecular wires and switches

Comparative Analysis

Comparing 1-Butoxy-4-ethynylbenzene with structurally related compounds provides insights into structure-property relationships:

Table 2: Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-Butoxy-4-ethynylbenzene | C₁₂H₁₄O | 174.24 g/mol | Reference compound |

| 1-tert-Butoxy-4-ethynylbenzene | C₁₂H₁₄O | 174.24 g/mol | tert-butoxy vs. n-butoxy group |

| 1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | C₂₄H₂₈O | 332.48 g/mol | Extended structure with cyclohexyl moiety |

| 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene | C₁₉H₂₀O | 264.4 g/mol | Butyl vs. butoxy substitution |

The structural variations significantly impact properties such as:

-

Solubility profiles

-

Melting and boiling points

-

Electron distribution and reactivity

-

Material properties in applications like liquid crystals

| Specification | Value |

|---|---|

| Typical Purity | 97% |

| CAS Min % | 96.5 |

| CAS Max % | 100.0 |

| Standard Packaging | Amber Glass Bottle |

| Common Quantities | 1g, 10g |

| Regulatory Status | For research use only |

1-Butoxy-4-ethynylbenzene: A Comprehensive Research Study

1-Butoxy-4-ethynylbenzene is an organic compound with significant applications in chemical synthesis and research. This detailed analysis examines its properties, synthesis methods, applications, and relevant scientific findings.

Chemical Identity and Basic Properties

1-Butoxy-4-ethynylbenzene (CAS No. 79887-15-3) is classified as an aromatic ether containing both a butoxy group and an ethynyl functionality attached to a benzene ring . It is also known by several synonyms including benzene, 1-butoxy-4-ethynyl, 4-n-butoxyphenylacetylene, 4-butoxyphenylacetylene, 1-ethynyl-4-butoxybenzene, and 1-butoxy-4-ethynyl-benzene . The compound belongs to a class of versatile intermediates used in organic synthesis and materials chemistry.

Table 1: Physical and Chemical Properties of 1-Butoxy-4-ethynylbenzene

| Property | Value |

|---|---|

| CAS Number | 79887-15-3 |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Density | 0.97 g/cm³ |

| Boiling Point | 252.9°C at 760 mmHg |

| Flash Point | 100.5°C |

| Exact Mass | 174.10400 |

| IUPAC Name | 1-butoxy-4-ethynylbenzene |

| SMILES | CCCCOC1=CC=C(C=C1)C#C |

| Standard InChI | InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3 |

| InChIKey | JMLXBCSKFMMFGF-UHFFFAOYSA-N |

Molecular Structure

The compound features a benzene ring with two key functional groups: a butoxy group (O-C₄H₉) and an ethynyl group (C≡CH). This structural arrangement provides the molecule with distinct chemical properties and reactivity patterns. The ethynyl terminal alkyne group is particularly significant as it enables participation in various coupling reactions, while the butoxy group contributes to the compound's solubility properties and electronic characteristics.

Synthesis Methods

Several synthetic routes can be employed to produce 1-Butoxy-4-ethynylbenzene:

Sonogashira Coupling Route

The Sonogashira coupling reaction represents one of the most effective methods for synthesizing this compound. This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .

A typical synthetic pathway involves:

-

Starting with 4-iodophenol

-

Etherification with 1-bromohexane in the presence of a base (e.g., potassium carbonate)

-

Introduction of the ethynyl group via Sonogashira coupling with a suitable alkyne source

The general reaction conditions include:

-

Palladium catalyst (commonly bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide as co-catalyst

-

Amine base (typically triethylamine)

Chemical Reactivity and Reactions

The reactivity of 1-Butoxy-4-ethynylbenzene is primarily governed by its ethynyl group, which makes it a versatile intermediate for various transformations:

Carbon-Carbon Bond Formation

The terminal alkyne functionality enables participation in numerous coupling reactions:

-

Sonogashira coupling with aryl or vinyl halides to form diarylacetylenes

-

Glaser-Hay coupling to form diynes

Complexation Reactions

The π-electrons of the alkyne group can coordinate with transition metals, forming organometallic complexes with potential applications in catalysis and materials science.

Research Applications

1-Butoxy-4-ethynylbenzene serves as a valuable building block in multiple research domains:

Organic Synthesis

The compound functions as an important intermediate in the synthesis of complex molecules with aromatic and alkyne functionalities. Its ethynyl group enables the construction of extended molecular architectures through sequential coupling reactions.

Materials Science

Research suggests applications in the development of functional materials including:

-

Liquid crystals with high birefringence properties

-

Conjugated polymers for electronics

-

Molecular wires and switches

Comparative Analysis

Comparing 1-Butoxy-4-ethynylbenzene with structurally related compounds provides insights into structure-property relationships:

Table 2: Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-Butoxy-4-ethynylbenzene | C₁₂H₁₄O | 174.24 g/mol | Reference compound |

| 1-tert-Butoxy-4-ethynylbenzene | C₁₂H₁₄O | 174.24 g/mol | tert-butoxy vs. n-butoxy group |

| 1-Methoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | C₂₄H₂₈O | 332.48 g/mol | Extended structure with cyclohexyl moiety |

| 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene | C₁₉H₂₀O | 264.4 g/mol | Butyl vs. butoxy substitution |

The structural variations significantly impact properties such as:

-

Solubility profiles

-

Melting and boiling points

-

Electron distribution and reactivity

-

Material properties in applications like liquid crystals

| Specification | Value |

|---|---|

| Typical Purity | 97% |

| CAS Min % | 96.5 |

| CAS Max % | 100.0 |

| Standard Packaging | Amber Glass Bottle |

| Common Quantities | 1g, 10g |

| Regulatory Status | For research use only |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume